

# 3-(Pyridin-4-yl)benzaldehyde chemical properties and structure

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## Compound of Interest

Compound Name: 3-(Pyridin-4-yl)benzaldehyde

Cat. No.: B1586253

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An In-depth Technical Guide to **3-(Pyridin-4-yl)benzaldehyde**: Structure, Properties, and Synthetic Applications

## Abstract

**3-(Pyridin-4-yl)benzaldehyde** is a bi-functional aromatic compound featuring a pyridine ring linked to a benzaldehyde moiety at the meta-position. This unique structural arrangement of an electron-withdrawing aldehyde group and a nucleophilic pyridine nitrogen atom makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of complex molecules and novel therapeutic agents.

## Core Chemical Identity and Structure

**3-(Pyridin-4-yl)benzaldehyde** is a solid organic compound whose structure is defined by a pyridine ring attached to the third carbon of a benzaldehyde molecule. This linkage provides a distinct angular geometry compared to its ortho and para isomers.

## Structural Identifiers

Precise identification is critical for regulatory and research purposes. Key identifiers for **3-(Pyridin-4-yl)benzaldehyde** are summarized below.

Identifier	Value	Source
IUPAC Name	3-(pyridin-4-yl)benzaldehyde	<a href="#">[1]</a>
CAS Number	208190-04-9	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
SMILES	C1=CC(=CC(=C1)C2=CC=NC =C2)C=O	<a href="#">[1]</a>
InChIKey	ANVUAAJNQXEBNM- UHFFFAOYSA-N	<a href="#">[1]</a>

## Molecular and Physicochemical Properties

The compound's physical and computed chemical properties are essential for predicting its behavior in various systems, from reaction solvents to biological media.

Property	Value	Source
Molecular Weight	183.21 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	183.068413911 Da	<a href="#">[1]</a>
Physical Form	Solid	
Topological Polar Surface Area	30 Å <sup>2</sup>	<a href="#">[1]</a>
XLogP3	1.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>

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// Pyridine Ring
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// Aldehyde Group
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// Bonds
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C12 -- H13;
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Caption: 2D structure of **3-(Pyridin-4-yl)benzaldehyde**.

## Spectroscopic Profile

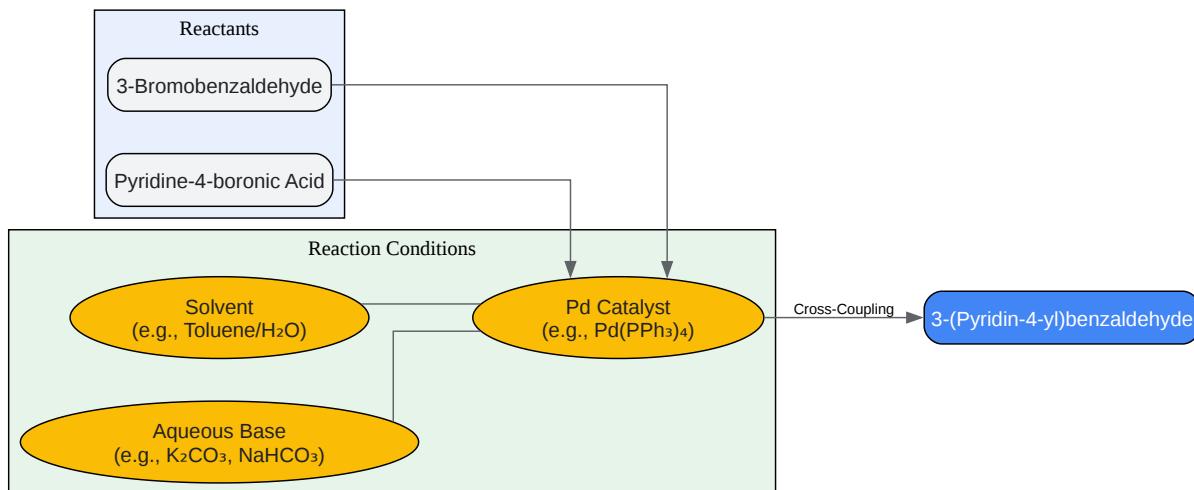
The structural features of **3-(Pyridin-4-yl)benzaldehyde** give rise to a characteristic spectroscopic signature. While specific experimental spectra are proprietary, the expected profile can be deduced from its functional groups.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, which is highly deshielded and appears as a singlet between  $\delta$  9-10 ppm.[3] Aromatic protons on both the benzene and pyridine rings will resonate in the  $\delta$  7.0-8.5 ppm region, displaying complex splitting patterns due to spin-spin coupling.[3]
- $^{13}\text{C}$  NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group around  $\delta$  190-193 ppm.[4] Aromatic carbons will appear in the  $\delta$  120-150 ppm range. The carbon atom attached to the nitrogen in the pyridine ring (C4) will be significantly deshielded.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong C=O stretching vibration for the aldehyde is expected around 1700-1710  $\text{cm}^{-1}$ .[3] Additionally, C-H stretching bands for the aromatic rings will appear just above 3000  $\text{cm}^{-1}$ , while C=C stretching vibrations within the aromatic systems will be observed in the 1460-1580  $\text{cm}^{-1}$  region.[5]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a precise mass measurement corresponding to  $\text{C}_{12}\text{H}_9\text{NO}$ .[6]

## Synthesis and Manufacturing

The primary and most efficient method for synthesizing **3-(Pyridin-4-yl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction creates the

pivotal C-C bond between the benzaldehyde and pyridine rings.



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Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

## Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative lab-scale synthesis. The selection of a mild base is often crucial to prevent unwanted side reactions with the aldehyde group.[8]

Objective: To synthesize **3-(Pyridin-4-yl)benzaldehyde** from 3-bromobenzaldehyde and pyridine-4-boronic acid.

Materials:

- 3-Bromobenzaldehyde
- Pyridine-4-boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium Carbonate)
- Solvent system (e.g., Toluene and Water)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
- Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
- Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.[10]
- Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure **3-(Pyridin-4-yl)benzaldehyde**.[10]

Causality: The inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base is required for the transmetalation step of the catalytic cycle, activating the boronic acid.[11]

## Reactivity and Applications

The dual functionality of **3-(Pyridin-4-yl)benzaldehyde** makes it a valuable intermediate in synthetic chemistry.

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, reductive amination, and condensation to form imines (Schiff bases).[12] These reactions are fundamental for elongating carbon chains or introducing nitrogen-containing functional groups.
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or coordinated to metal centers. This property is exploited in the design of ligands for catalysis and materials science.[13][14] The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under harsh conditions.[15]

## Role in Drug Discovery and Development

Pyridine-containing compounds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[16] **3-(Pyridin-4-yl)benzaldehyde** serves as a scaffold for generating diverse chemical libraries for high-throughput screening.[13] Its derivatives are investigated for various therapeutic areas, including neurological disorders and as antibacterial agents.[16][17]

## Applications in Materials Science

The conjugated  $\pi$ -system of **3-(Pyridin-4-yl)benzaldehyde** makes it a candidate for incorporation into organic electronic materials. By modifying the aldehyde group, it can be integrated into polymers or larger molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[13][17]

## Safety and Handling

Proper handling of **3-(Pyridin-4-yl)benzaldehyde** is essential in a laboratory setting.

Hazard Identification:

- H302: Harmful if swallowed.[1]

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

#### Precautionary Measures:

- Handling: Use only with adequate ventilation and in a chemical fume hood.[18][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[18]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C is recommended).[18] Keep away from incompatible substances such as strong oxidizing agents.[20]
- Spill Response: In case of a spill, prevent dust generation.[18] Sweep up the material and place it into a suitable disposal container.[19]

## Conclusion

**3-(Pyridin-4-yl)benzaldehyde** is a strategically important chemical intermediate. Its well-defined structure, characterized by an angular bi-aryl linkage and two reactive functional groups, provides a versatile platform for synthetic innovation. The robust and scalable Suzuki-Miyaura coupling allows for its efficient production, paving the way for its use in constructing complex molecular architectures for drug discovery, coordination chemistry, and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and harmful nature.

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